molecular formula C14H13NO2 B7993445 2-(4-Methoxymethylbenzoyl)pyridine

2-(4-Methoxymethylbenzoyl)pyridine

Cat. No.: B7993445
M. Wt: 227.26 g/mol
InChI Key: FRHDUWBYBLUOOK-UHFFFAOYSA-N
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Description

2-(4-Methoxymethylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom The compound this compound features a pyridine ring substituted at the 2-position with a 4-methoxymethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxymethylbenzoyl)pyridine can be achieved through several methods. One common approach involves the acylation of pyridine derivatives. For instance, the Friedel-Crafts acylation reaction can be employed, where pyridine is reacted with 4-methoxymethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxymethylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol or further to a methyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation of the methoxymethyl group yields 4-formylbenzoylpyridine or 4-carboxybenzoylpyridine.
  • Reduction of the benzoyl group results in 2-(4-methoxymethylphenyl)pyridine.
  • Nitration of the pyridine ring produces nitro-substituted derivatives.

Scientific Research Applications

2-(4-Methoxymethylbenzoyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxymethylbenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxymethylbenzoyl group can enhance the compound’s binding affinity and specificity towards its target. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-Benzoylpyridine: Lacks the methoxymethyl group, which may result in different reactivity and binding properties.

    4-Methoxymethylbenzoyl derivatives: Compounds with different heterocyclic cores, such as quinoline or isoquinoline, may exhibit distinct biological activities.

Uniqueness: 2-(4-Methoxymethylbenzoyl)pyridine is unique due to the presence of both the methoxymethylbenzoyl group and the pyridine ring. This combination imparts specific chemical and biological properties that can be exploited in various applications. The methoxymethyl group can influence the compound’s solubility and reactivity, while the pyridine ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

[4-(methoxymethyl)phenyl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-10-11-5-7-12(8-6-11)14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHDUWBYBLUOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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